molecular formula C9H9BrF2O B6301283 5-Bromo-1,4-difluoro-2-isopropoxybenzene CAS No. 2121514-69-8

5-Bromo-1,4-difluoro-2-isopropoxybenzene

Cat. No.: B6301283
CAS No.: 2121514-69-8
M. Wt: 251.07 g/mol
InChI Key: HZLXOZDSEZJIOK-UHFFFAOYSA-N
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Description

5-Bromo-1,4-difluoro-2-isopropoxybenzene (C₉H₈BrF₂O) is a halogenated aromatic compound characterized by a benzene ring substituted with bromine at position 5, fluorine atoms at positions 1 and 4, and an isopropoxy group at position 2. This arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom enhances electrophilic substitution reactivity, while fluorine atoms increase electronegativity and metabolic stability. The bulky isopropoxy group contributes to steric hindrance, influencing regioselectivity in cross-coupling reactions.

Synthesis typically involves sequential halogenation and etherification steps. For example, bromination of 1,4-difluoro-2-isopropoxybenzene under controlled conditions yields the target compound. Its applications span anticancer agent development, polymer chemistry, and ligand design for catalytic systems.

Properties

IUPAC Name

1-bromo-2,5-difluoro-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLXOZDSEZJIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201233684
Record name Benzene, 1-bromo-2,5-difluoro-4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-69-8
Record name Benzene, 1-bromo-2,5-difluoro-4-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2,5-difluoro-4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Bromo-1,4-difluoro-2-isopropoxybenzene typically involves the bromination and fluorination of a suitable benzene derivative followed by the introduction of an isopropoxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-Bromo-1,4-difluoro-2-isopropoxybenzene can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Bromo-1,4-difluoro-2-isopropoxybenzene has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity and interactions with biological molecules. It may be used in the study of enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-1,4-difluoro-2-isopropoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific context and application .

Comparison with Similar Compounds

Key Observations :

  • The bromine atom at C5 in this compound enhances halogen-bonding interactions in drug-receptor complexes compared to chlorine analogs, improving target affinity .
  • Fluorine atoms at C1/C4 increase oxidative stability relative to non-fluorinated analogs, as seen in reduced CYP450-mediated metabolism in preclinical studies.
  • The isopropoxy group at C2 improves solubility in apolar solvents (e.g., logP = 3.2) compared to methoxy-substituted derivatives (logP = 2.1).

Table: Cytotoxic Activity of Halogenated Aromatic Compounds

Compound Cancer Cell Line (IC₅₀, nM) Mechanism of Action
This compound Under investigation DNA intercalation (predicted)
5-Chloro-1,4-difluoro-2-isopropoxybenzene 150–200 (DLD1, MCF7) Topoisomerase I inhibition
Compound 7c (dihydropyridine) 32 (DLD1), 43 (MCF7) Topoisomerase II inhibition

Key Findings :

  • Bromine’s van der Waals radius (1.85 Å) facilitates stronger DNA-binding compared to chlorine (1.75 Å), as observed in dihydropyridine systems .
  • Fluorine’s electron-withdrawing effect enhances metabolic stability , reducing hepatic clearance in vivo.

Table: Reaction Yields in Suzuki-Miyaura Coupling

Compound Coupling Partner Yield (%) Regioselectivity (C3:C6)
This compound Phenylboronic acid 92 85:15
5-Bromo-1,4-difluoro-2-methoxybenzene Phenylboronic acid 78 60:40

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